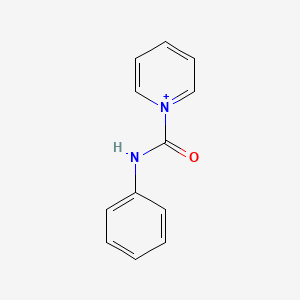
1-(Phenylcarbamoyl)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylcarbamoyl)pyridin-1-ium is a compound belonging to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis . The compound consists of a pyridinium ion with a phenylcarbamoyl group attached, making it a unique structure with potential for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(Phenylcarbamoyl)pyridin-1-ium typically involves the reaction of pyridine with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Phenylcarbamoyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Phenylcarbamoyl)pyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, with possible applications in drug development.
Mechanism of Action
The mechanism of action of 1-(Phenylcarbamoyl)pyridin-1-ium involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
1-(Phenylcarbamoyl)pyridin-1-ium can be compared with other pyridinium salts, such as:
N-Methylpyridinium: Known for its use in synthetic organic chemistry as an electrophile.
Pyridinium chlorochromate: Used as an oxidizing agent in organic synthesis.
Nicotinamide adenine dinucleotide (NAD): A biologically relevant pyridinium compound involved in redox reactions.
The uniqueness of this compound lies in its specific structure and the presence of the phenylcarbamoyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
138507-48-9 |
|---|---|
Molecular Formula |
C12H11N2O+ |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
N-phenylpyridin-1-ium-1-carboxamide |
InChI |
InChI=1S/C12H10N2O/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h1-10H/p+1 |
InChI Key |
FGOLNIRUHANILM-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)[N+]2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


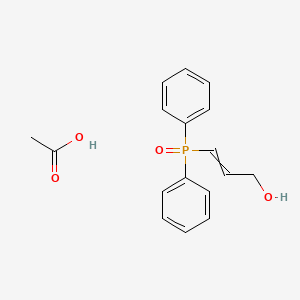
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
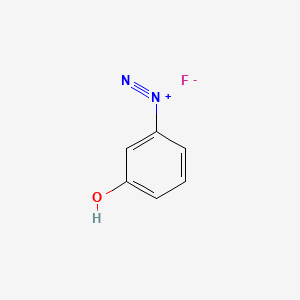
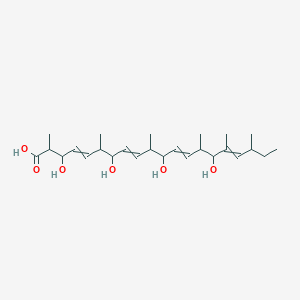

![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)

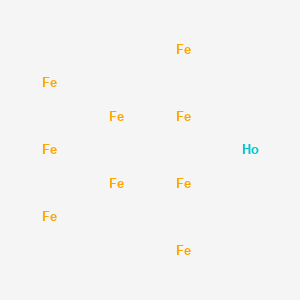
![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
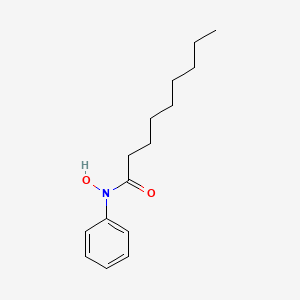
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
